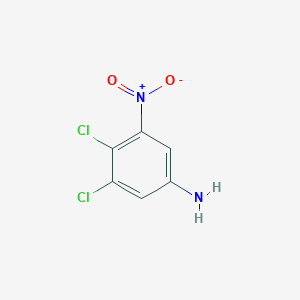

3,4-Dichloro-5-nitroaniline

Description

3,4-Dichloro-5-nitroaniline (C₆H₃Cl₂N₂O₂) is a halogenated aromatic amine with two chlorine atoms at positions 3 and 4, a nitro group at position 5, and an amine group at position 1. Its molecular weight is approximately 207.01 g/mol. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of triclabendazole, an antiparasitic agent used to treat liver fluke infections in livestock and humans . The nitro and chloro substituents enhance its reactivity in nucleophilic substitution and reduction reactions, making it valuable for constructing complex heterocyclic frameworks.

Propriétés

IUPAC Name |

3,4-dichloro-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFSWFLGQYYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

3,4-Dichloro-5-methylaniline

- Structure : C₇H₇Cl₂N (Molecular weight: 176.04 g/mol).

- Key Differences : Replaces the nitro group at position 5 with a methyl group.

- Implications :

3,4-Dichloro-2-nitroaniline

- Structure : C₆H₃Cl₂N₂O₂ (Molecular weight: 207.01 g/mol).

- Key Differences : Nitro group at position 2 instead of 4.

- This compound (CAS 958804-40-5) is less studied but may exhibit distinct solubility and stability profiles compared to the 5-nitro isomer .

4-Chloro-2-fluoro-5-nitroaniline

- Structure : C₆H₄ClFN₂O₂ (Molecular weight: 206.56 g/mol).

- Key Differences : One chlorine replaced by fluorine at position 4.

- Used in synthesizing fluorinated pharmaceuticals, leveraging fluorine’s metabolic stability .

5-Chloro-2-nitro-N-phenylaniline

- Structure : C₁₂H₉ClN₂O₂ (Molecular weight: 248.67 g/mol).

- Key Differences : Incorporates a phenyl group attached to the amine.

- Implications :

Structural and Functional Comparison Table

Research Findings and Implications

- Reactivity : The nitro group in this compound facilitates reduction to amines, a critical step in triclabendazole synthesis . In contrast, methyl or phenyl substituents (e.g., 3,4-Dichloro-5-methylaniline) prioritize alkylation or arylation pathways .

- Synthetic Utility : Fluorinated analogs like 4-Chloro-2-fluoro-5-nitroaniline are gaining traction in medicinal chemistry due to improved pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.